N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Description
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
Research has highlighted the importance of imidazo[2,1-b]thiazole derivatives in the field of cancer treatment. A study synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold and tested them for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Among these, a compound displayed potential as an inhibitor against MDA-MB-231 with significant selectivity, indicating its relevance in targeted cancer therapies (Ding et al., 2012).
Potential in Antifungal Treatments
The imidazo[2,1-b]thiazol-3-yl)acetamide derivatives have also shown potential in antifungal applications. A study involving the synthesis of new derivatives from this class revealed several compounds that exhibited antifungal activity comparable to ketoconazole against strains like Trichophyton rubrum and Microsporum audounii. This suggests their potential use in developing new antifungal treatments (Çapan et al., 1999).
Use in Polymer Science and Optoelectronics
The thiazole-containing monomers, related to imidazo[2,1-b]thiazol-3-yl)acetamide, have been utilized in polymer science for their optoelectronic properties. Research involving the synthesis of these monomers and their subsequent electrochemical polymerization has yielded conducting polymers with promising optical band gaps and switching times, indicating their utility in optoelectronic devices (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-10-8-21(9-11-25-2)18(23)12-16-14-26-19-20-17(13-22(16)19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVARBAVVQCLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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